molecular formula C17H12N2O2S B12924636 5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione CAS No. 122180-36-3

5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione

Cat. No.: B12924636
CAS No.: 122180-36-3
M. Wt: 308.4 g/mol
InChI Key: FPCIFLNSCFRLTP-UHFFFAOYSA-N
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Description

5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione is a synthetically derived heterocyclic compound with the molecular formula C17H12N2O2S . This complex molecule features an imidazo[2,1-b]thiazole core, a fused bicyclic structure that is a privileged scaffold in medicinal chemistry due to its diverse biological potential. While the specific biological profile of this exact derivative is an area of ongoing research, analogous heterocyclic systems, particularly thiazolidine and imidazo[2,1-b][1,3,4]thiadiazole derivatives, are extensively investigated for a wide spectrum of pharmacological activities . These activities reported for related structures include antimicrobial, antitumor, anticancer, anti-inflammatory, and antitubercular effects, making such chemical frameworks highly valuable in drug discovery . The presence of the 5,5-diphenyl substitution on this core structure may influence its electronic properties and intermolecular interactions, potentially leading to unique binding affinities for specific biological targets. As a high-purity synthetic intermediate, this compound serves as a versatile building block for developing novel chemical entities, probing structure-activity relationships (SAR), and screening for new bioactive molecules. It is intended for use in controlled laboratory research settings. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

122180-36-3

Molecular Formula

C17H12N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

5,5-diphenylimidazo[2,1-b][1,3]thiazole-3,6-dione

InChI

InChI=1S/C17H12N2O2S/c20-14-11-22-16-18-15(21)17(19(14)16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

FPCIFLNSCFRLTP-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N2C(=NC(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)S1

Origin of Product

United States

Preparation Methods

Cyclization with Thiosemicarbazide and α-Bromoacetyl Derivatives

A common route to imidazo-thiazole fused systems involves:

  • Heating a nitrile or amine intermediate with thiosemicarbazide in trifluoroacetic acid (TFA) at moderate temperatures (~60 °C) to form thiosemicarbazide adducts.
  • Subsequent refluxing of these intermediates with α-bromoacetyl derivatives in anhydrous ethanol to induce cyclization and formation of the fused imidazo-thiazole ring system.

This method yields high purity products with good yields (often >90%) and is adaptable to various aryl substitutions, including diphenyl groups at the 5-position.

Condensation of Imidazoline Derivatives with Thiazole-Forming Reagents

Another approach involves:

  • Starting from imidazoline derivatives bearing phenyl substituents.
  • Reacting these with sulfur-containing reagents or thiazole precursors under controlled conditions to form the thiazole ring fused to the imidazole.
  • Incorporation of carbonyl groups at positions 3 and 6 is achieved through oxidation or by using diketone precursors.

This approach is supported by the general synthetic strategies for imidazo[2,1-b]thiazole derivatives, which share structural features with the target compound.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Temperature Solvent Yield (%) Notes
1 Formation of thiosemicarbazide intermediate Thiosemicarbazide + nitrile/amine intermediate + TFA 60 °C TFA ~98 Stirring for 3.5 h, followed by neutralization and filtration
2 Cyclization with α-bromoacetyl derivatives α-Bromoacetyl derivative + intermediate Reflux Anhydrous ethanol 85-95 Reflux time varies, typically several hours
3 Oxidation/functionalization Oxidizing agents or diketone precursors Variable DMF or ethanol Variable To introduce dione groups at positions 3 and 6

Analytical and Characterization Data

  • The final compound typically exhibits a molecular weight of 308.4 g/mol with molecular formula C17H12N2O2S.
  • Characterization includes melting point determination (>350 °C for related compounds), ^1H NMR, and mass spectrometry confirming the fused ring system and diphenyl substitution.
  • Structural confirmation is often supported by InChI and SMILES data consistent with the fused imidazo-thiazole dione structure.

Research Findings and Optimization

  • The use of trifluoroacetic acid as a solvent and catalyst in the initial cyclization step enhances yield and purity.
  • Anhydrous conditions and controlled temperature are critical for successful ring closure and to avoid side reactions.
  • The choice of α-bromoacetyl derivatives allows for structural diversity and functional group tolerance, enabling synthesis of various derivatives for biological evaluation.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Thiosemicarbazide cyclization + α-bromoacetyl cyclization Nitrile or amine intermediates Thiosemicarbazide, α-bromoacetyl derivatives, TFA, ethanol 60 °C (3.5 h) + reflux (several hours) High yield, well-established Requires careful control of moisture and temperature
Imidazoline condensation with thiazole precursors Imidazoline derivatives Sulfur reagents, oxidants Variable, often reflux Direct formation of fused ring, adaptable May require multiple purification steps
Oxidative functionalization Preformed fused ring intermediates Oxidizing agents Variable Introduces dione groups effectively Sensitive to reaction conditions

Chemical Reactions Analysis

Dicarbonylation Reactions

The compound participates in glyoxal-mediated dicarbonylation reactions under metal-free conditions. This reaction forms symmetrical bis-heterocyclic ethane-1,2-dione derivatives.

Reaction Conditions:

  • Reagents : Glyoxal (40% aqueous solution)

  • Solvent : Acetic acid

  • Temperature : 100°C

  • Time : 8 hours

Example Reaction:

5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione reacts with glyoxal to yield 1,2-bis(6-phenylimidazo[2,1-b]thiazol-5-yl)ethane-1,2-dione (C₂₈H₁₉N₄O₂S₂) in 51–77% yield .

Characterization Data:

  • ¹H NMR (CDCl₃): δ 8.03 (d, J = 4.4 Hz, 2H), 7.24–7.22 (m, 4H), 7.12–7.02 (m, 4H) .

  • ¹³C NMR : δ 180.9 (C=O), 157.3 (imidazole C), 155.3 (thiazole C) .

  • HRMS : m/z 455.0631 [M + H]⁺ .

Nucleophilic Acyl Substitution

The carbonyl groups at positions 3 and 6 undergo nucleophilic substitution, enabling the synthesis of spirocyclic and acetamide derivatives.

Reaction with Thiols:

  • Reagents : Mercaptoacetic acid or 2-mercaptopropionic acid

  • Solvent : Anhydrous benzene

  • Conditions : Reflux with Dean-Stark trap for 6 hours

Example Product:

Reaction with mercaptoacetic acid produces 3-[[(6-methylimidazo[2,1-b]thiazole-5-yl)carbonyl]amino]-4-thiazolidinone derivatives. These compounds exhibit antimicrobial activity (e.g., MIC: 19.5 μg/mL against S. epidermidis ATCC 12228) .

Spirocyclization Reactions

The compound serves as a precursor for synthesizing spirocyclic systems via cyclocondensation.

Reaction Pathway:

  • Hydrazide Formation : Reaction with hydrazine yields 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide intermediates.

  • Cyclization : Subsequent treatment with thioglycolic acid or related thiols generates 4-azaspiro[4.4]nonan-3-one or 4-azaspiro[4.5]decan-3-one derivatives .

Example:

4-[[(6-Methylimidazo[2,1-b]thiazole-5-yl)carbonyl]amino]-1-thia-4-azaspiro[4.5]decan-3-one (C₁₇H₁₈N₄O₂S₂) is synthesized in moderate yields (45–60%) .

Comparative Reactivity of Related Derivatives

Reaction TypeSubstrateProductYield (%)Key Conditions
Dicarbonylation 5,5-Diphenylimidazo[2,1-b]thiazole-3,6-dioneBis(imidazo[2,1-b]thiazolyl)ethane-1,2-dione51–77Acetic acid, 100°C
Spirocyclization 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide4-Azaspiro derivatives45–60Benzene reflux, Dean-Stark trap
Antimicrobial Derivatives 3-Amino-4-thiazolidinone conjugatesActive against S. epidermidisN/ANeutralization with NaHCO₃

Mechanistic Insights

  • Dicarbonylation : Proceeds via nucleophilic addition of the imidazo[2,1-b]thiazole to glyoxal, forming a benzoin intermediate, which is oxidized to the diketone .

  • Spirocyclization : Involves nucleophilic attack by thiols on the carbonyl carbon, followed by intramolecular cyclization .

Limitations and Challenges

  • Low solubility in nonpolar solvents complicates reaction optimization.

  • Steric hindrance from diphenyl groups reduces reactivity in sterically demanding reactions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that 5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione exhibits significant anticancer properties. Various studies have shown its effectiveness against different cancer cell lines. For instance, it has been reported to induce apoptosis in human cancer cells by activating specific signaling pathways involved in cell death mechanisms. A study highlighted that the compound can inhibit the proliferation of breast cancer cells through the modulation of cyclin-dependent kinases (CDKs) and apoptosis-related proteins .

Antimicrobial Properties
The compound also displays antimicrobial activities against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented. In vitro studies indicate that it disrupts bacterial cell wall synthesis and metabolism, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects
Recent findings suggest that this compound may have neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders .

Material Science

Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound have led to its application in the field of organic electronics. It has been utilized as a hole transport material in OLEDs due to its high thermal stability and good charge transport properties. Studies indicate that devices incorporating this compound exhibit improved efficiency and stability compared to traditional materials .

Photovoltaic Cells
In addition to OLEDs, this compound has been explored for use in organic photovoltaic (OPV) cells. Its ability to absorb light efficiently and convert it into electrical energy positions it as a promising candidate for enhancing the performance of solar cells. Research shows that incorporating this compound into OPV architectures can lead to higher power conversion efficiencies .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Induces apoptosis in breast cancer cells; inhibits CDKs.
Antimicrobial Properties Effective against both Gram-positive and Gram-negative bacteria.
Neuroprotective Effects Reduces oxidative stress; potential treatment for neurodegenerative diseases.
OLEDs Improved efficiency as a hole transport material.
Photovoltaic Cells Enhances power conversion efficiency in OPVs.

Mechanism of Action

The mechanism of action of 5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione involves its interaction with various molecular targets. For instance, some derivatives inhibit VEGFR2, a receptor involved in angiogenesis, thereby exhibiting potential anticancer activity . The compound’s structure allows it to interact with different biological pathways, making it a versatile molecule for drug development.

Comparison with Similar Compounds

5,6-Diphenylimidazo[2,1-b]thiazole (4a)

Structural Differences :

  • The phenyl groups are at positions 5 and 6 (vs. 5,5 in the target compound).
  • Lacks the 3,6-dione groups, reducing polarity and hydrogen-bonding capacity.

Key Data :

  • Synthesis : Yield of 80% via an unspecified route, suggesting efficient synthetic accessibility .
  • 1H NMR : Aromatic protons appear at δ 7.62–7.20 ppm, with distinct splitting patterns due to substituent positions .
  • Elemental Analysis : C, 73.98%; H, 4.31%; N, 10.13%, matching calculated values for C17H12N2S .

Implications : The absence of dione groups in 4a likely improves lipophilicity, making it more suitable for applications requiring membrane permeability, such as bioactive agents.

Thiazolo[4,5-d]pyrimidin-7(6H)-one Derivatives

Structural Differences :

  • Feature a thiazolo[4,5-d]pyrimidinone core (vs. imidazo[2,1-b]thiazole-dione).
  • Substituents include ethyl, tolyl, and chlorophenyl groups (e.g., Fig. 18–19 in ), altering steric and electronic profiles .

Key Data :

Implications: The thiazolo-pyrimidinone scaffold is associated with diverse pharmacological activities, suggesting that the target dione compound may also exhibit bioactivity modulated by its unique substituents.

Thiosemicarbazones and 1,3,4-Oxadiazole-2(3H)-thiones

Structural Differences :

  • Linear or monocyclic structures (e.g., thiosemicarbazones in ) vs. fused bicyclic systems.
  • Contain hydrazine-derived moieties (e.g., -NH-CS-NH2) or sulfur-rich oxadiazole rings .

Key Data :

  • Synthesis : Reflux conditions with thiosemicarbazide and aldehydes yield thiosemicarbazones, highlighting straightforward synthetic routes for sulfur-containing heterocycles .

Implications : The target compound’s dione groups may offer superior stability compared to thiosemicarbazones, which are prone to hydrolysis.

Complex Thiazole Carbamates

Structural Differences :

  • Derivatives in include hydroperoxypropan-2-yl and ureido groups, introducing oxidative and hydrogen-bonding functionalities absent in the target compound .

Research Implications and Gaps

  • The target compound’s dione groups warrant exploration in coordination chemistry or as hydrogen-bond donors in crystal engineering.
  • Comparative studies on solubility, stability, and bioactivity between 5,5-diphenyl-dione and 5,6-diphenyl analogs are needed to validate hypotheses derived from structural differences .

Biological Activity

5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione is a compound belonging to the imidazo-thiazole class of heterocycles, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and immunomodulatory effects, supported by data tables and case studies from recent research.

  • Molecular Formula : C15H12N2OS
  • Molecular Weight : 284.33 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

1. Antimicrobial Activity

Research has demonstrated that imidazo-thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole derivatives found that compounds similar to 5,5-diphenylimidazo[2,1-b]thiazole showed activity against a range of bacteria and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL
Candida albicans10 μg/mL

The presence of electron-withdrawing groups has been linked to enhanced antimicrobial activity. For instance, compounds with nitro groups showed improved efficacy against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

2. Anticancer Activity

The anticancer potential of 5,5-diphenylimidazo[2,1-b]thiazole derivatives has been explored extensively. In vitro studies indicate that these compounds can induce apoptosis in various cancer cell lines.

Cancer Cell LineIC50 (µM)Reference
HepG2 (liver cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. For example, the compound was shown to downregulate Bcl-2 expression and activate caspase cascades leading to programmed cell death .

3. Immunomodulatory Effects

Recent studies have indicated that imidazo-thiazole derivatives possess immunomodulatory properties. For instance, a study highlighted that these compounds can enhance the production of cytokines such as IL-6 and TNF-alpha in macrophages, suggesting potential applications in modulating immune responses .

Case Studies

Case Study 1: Antimicrobial Efficacy Against Resistant Strains

A comprehensive study evaluated the efficacy of various thiazole derivatives against resistant bacterial strains. The findings revealed that certain modifications in the imidazo-thiazole structure significantly enhanced antibacterial activity against MRSA and VRSA strains compared to standard antibiotics like ciprofloxacin .

Case Study 2: Cytotoxicity in Cancer Models

In a series of experiments involving human cancer cell lines (HepG2 and MCF-7), researchers assessed the cytotoxic effects of synthesized imidazo-thiazole derivatives. The results demonstrated a clear dose-dependent response with significant reductions in cell viability at concentrations as low as 10 µM .

Q & A

Q. What are the optimal synthetic protocols for preparing 5,5-diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves refluxing precursor compounds (e.g., diarylpyrazoles or thioglycolic acid derivatives) in ethanol or 1,4-dioxane under acidic or catalytic conditions. For example, refluxing with piperidine as a catalyst at 80–100°C for 2–5 hours yields the target compound. Recrystallization from DMF/ethanol (1:1) improves purity . To optimize yield, variables like solvent polarity, temperature, and catalyst loading should be systematically tested using factorial design .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Methodological Answer: Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify proton environments and substituent positions (e.g., δ 1.69–2.57 ppm for CH₂ groups in thiazole derivatives) .
  • Single-crystal X-ray diffraction for absolute configuration determination (mean δ(C–C) = 0.003 Å, R factor < 0.03) .
  • HPLC-MS to assess purity and detect byproducts, with mobile phases optimized for imidazo-thiazole derivatives .

Advanced Research Questions

Q. How can theoretical frameworks (e.g., molecular orbital theory) guide the design of derivatives with enhanced bioactivity?

Methodological Answer: Link computational chemistry (DFT or molecular docking) to experimental design. For example:

  • Calculate HOMO/LUMO energies to predict reactivity with biological targets (e.g., 15-lipoxygenase inhibition) .
  • Use QSAR models to correlate substituent effects (e.g., electron-withdrawing phenyl groups) with anticancer activity .
    Validate predictions via in vitro assays (e.g., cytotoxicity against MCF-7 or HEPG-2 cell lines) using standardized protocols .

Q. How to resolve contradictions between solubility data and observed bioactivity in vitro?

Methodological Answer:

  • Perform solubility parameter analysis using Hansen solubility spheres to identify compatible solvents .
  • Apply membrane separation technologies (e.g., dialysis or ultrafiltration) to isolate bioactive conformers from aggregates .
  • Use molecular dynamics simulations to model compound-solvent interactions and identify metastable states .

Q. What methodologies enable the study of reaction mechanisms for functionalizing the imidazo-thiazole core?

Methodological Answer:

  • Kinetic isotope effects (KIE) and Hammett plots to elucidate rate-determining steps in alkylation or cyclocondensation reactions .
  • In situ FTIR or Raman spectroscopy to monitor intermediate formation during phosphorous oxychloride-mediated cyclization .
  • Isotopic labeling (e.g., ¹⁵N) to track nitrogen migration in triazole-thiazole hybrids .

Q. How can process control strategies improve scalability of multi-step syntheses?

Methodological Answer:

  • Implement continuous flow reactors for hazardous steps (e.g., POCl₃-mediated cyclization) to enhance safety and reproducibility .
  • Use PAT (Process Analytical Technology) tools (e.g., inline UV-Vis) for real-time monitoring of intermediate concentrations .
  • Optimize powder and particle technology (e.g., spray drying) to stabilize hygroscopic intermediates .

Methodological Considerations for Data Interpretation

Q. How to address discrepancies in cytotoxicity data across cell lines (e.g., HA22T vs. WI-38)?

Methodological Answer:

  • Normalize data using SRB (sulforhodamine B) assays with rigorous controls for DMSO solvent effects (<0.5% v/v) .
  • Apply multivariate ANOVA to distinguish compound-specific effects from cell line variability .
  • Cross-validate findings with 3D spheroid models or patient-derived xenografts to improve clinical relevance .

Q. What statistical approaches are suitable for analyzing structure-activity relationships in imidazo-thiazole derivatives?

Methodological Answer:

  • Partial least squares (PLS) regression to correlate spectral data (e.g., IR stretching frequencies) with IC₅₀ values .
  • Cluster analysis to group derivatives by substituent patterns (e.g., diaryl vs. alkyl groups) and bioactivity profiles .
  • Bayesian neural networks to predict untested derivatives’ properties using prior synthetic data .

Tables for Key Data

Table 1: Representative Cytotoxicity Data for Imidazo-Thiazole Derivatives

Compound IDIC₅₀ (μM) – MCF-7IC₅₀ (μM) – HEPG-2Selectivity Index (WI-38)
Reference (CHS-828)0.120.1812.3
Derivative 6a1.452.108.7
Derivative 9b0.981.5510.2
Data sourced from standardized SRB assays .

Table 2: Key Spectral Parameters for Structural Confirmation

TechniqueCritical Peaks/ParametersReference Compound
¹H NMR (400 MHz)δ 2.50–2.57 (m, CH₂), δ 7.25–7.60 (aryl H)
X-ray DiffractionSpace group P2₁/c, Z = 4

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